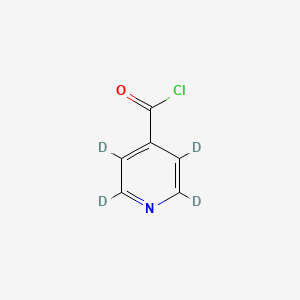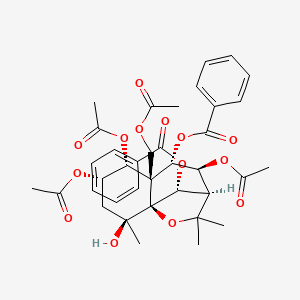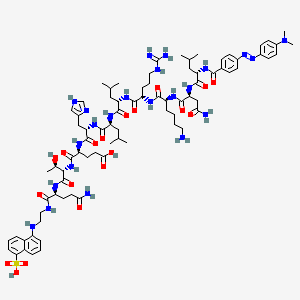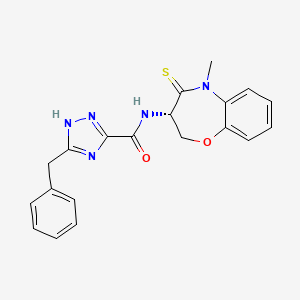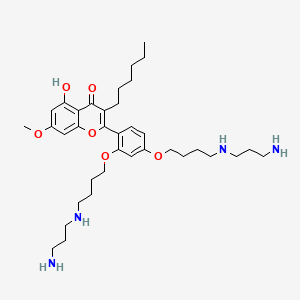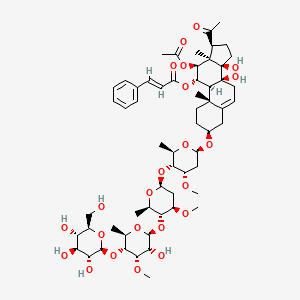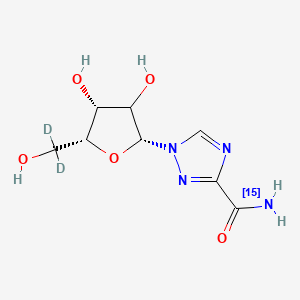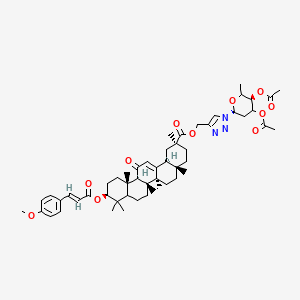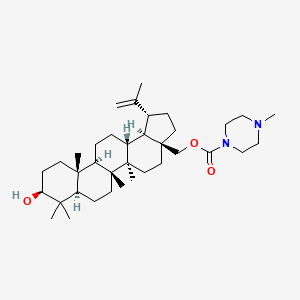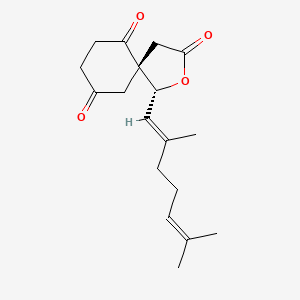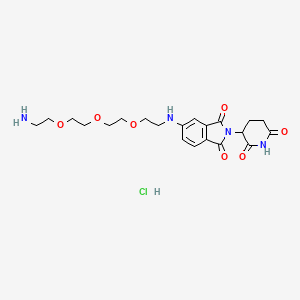
Thalidomide-5-NH-PEG3-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is a compound based on Thalidomide, a well-known drug. This compound is a cereblon ligand that recruits CRBN proteins. It can be connected to the target protein ligand through a linker to form a PROTAC molecule, such as THAL-SNS-032 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG3 linker and an amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) that can be used for different scientific applications .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new drugs and chemical compounds
Wirkmechanismus
The mechanism of action of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the recruitment of CRBN proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. This process is facilitated by the formation of a PROTAC molecule, which brings the target protein and the E3 ligase into close proximity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-5-PEG3-NH2 (hydrochloride): Similar structure but with a different linker.
Thalidomide-5-NH-PEG1-NH2 (hydrochloride): Similar structure but with a shorter PEG linker
Uniqueness
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is unique due to its specific PEG3 linker, which provides optimal flexibility and stability for the formation of PROTAC molecules. This makes it a valuable tool in scientific research and drug development .
Eigenschaften
Molekularformel |
C21H29ClN4O7 |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-5-7-30-9-11-32-12-10-31-8-6-23-14-1-2-15-16(13-14)21(29)25(20(15)28)17-3-4-18(26)24-19(17)27;/h1-2,13,17,23H,3-12,22H2,(H,24,26,27);1H |
InChI-Schlüssel |
VCNANDVZHBZWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


